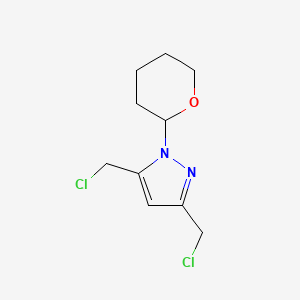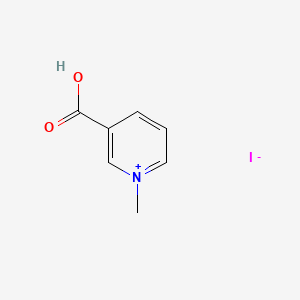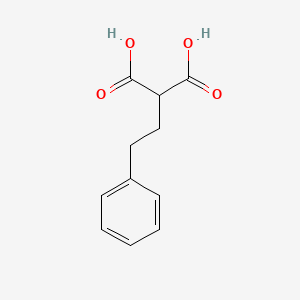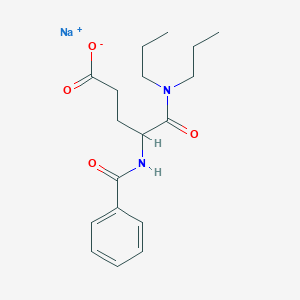
MNP-Gal
Vue d'ensemble
Description
MNP-Gal is a useful research compound. Its molecular formula is C15H19NO9 and its molecular weight is 357.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality MNP-Gal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MNP-Gal including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Targeting, Cell Sorting, and Bioimaging
Magnetic nanoparticles (MNPs) have diverse applications in biological systems, including magnetic resonance imaging (MRI), targeted drug delivery, rapid biological separation, biosensors, and magnetic hyperthermia therapy. Their interaction with biological systems opens doors to the interdisciplinary field of "nanobioscience." The biodistribution of MNPs is influenced by their size, charge, and surface chemistry, with Fe3O4 nanoparticles, in particular, showing potential for targeting specific cells in vitro (Yoon et al., 2006).
2. Theragnostics
MNPs offer integrative therapeutic and diagnostic (theragnostic) applications, like MRI-guided cell replacement therapy or MRI-based imaging of cancer-specific gene delivery. They present new opportunities in medicine due to their simultaneous functionalization and guidance by a magnetic field. These applications, however, must consider the cytotoxic potential of nanoparticles (Shubayev et al., 2009).
3. MRI and Drug Delivery
Recent advances in nanotechnology have led to the development of MNPs with higher magnetic moments and non-fouling surfaces for applications in detecting, diagnosing, and treating malignant tumors, cardiovascular disease, and neurological disease. Through specific targeting agents and functional ligands, the applicability and efficacy of these MNPs have greatly increased (Sun et al., 2008).
4. Magnetofection and Biomedical Applications
MNPs are widely used in biomedical fields due to their unique magnetic properties. Magnetofection, a specific gene transfection method, utilizes magnetic particles for gene binding, cellular uptake, endosomal escape, intracellular trafficking, and in vivo targeting. This method has synergistic biomedical applications, including MRI, magnetic mediated hyperthermia (MMH), Fenton reaction, and autophagy (Bi et al., 2020).
5. Electrochemical Sensors in Pharmaceutical and Biomedical Applications
MNPs have revolutionized pharmaceutical and biomedical applications, particularly in diagnostics, drug and gene delivery, in vivo imaging, magnetic separation, and hyperthermia therapy. Their integration in electrochemical sensors has garnered attention due to high sensitivity and stability, offering new perspectives in pharmaceutical and biomedical research (Mollarasouli et al., 2021).
6. Cancer Therapy
MNPs are increasingly used in cancer treatments. They can be bonded to chemotherapeutic drugs, nucleic acids, antibodies, or radionuclide substances, and guided under an external magnetic field. This allows for targeted therapies with minimal side effects, offering promising results in experimental studies and increasing life expectancy in patients with drug-resistant cancers (Păltânea et al., 2021).
7. Bone Regeneration
Novel strategies using MNPs and magnetic fields have been developed to enhance bone tissue engineering. These methods include magnetic-cell strategies (cell labeling, targeting, patterning, and gene modifications) and magnetic composite scaffolds, which have shown significant improvements in osteogenic differentiation, angiogenesis, and bone regeneration compared to controls (Xia et al., 2018).
Propriétés
IUPAC Name |
2-(hydroxymethyl)-6-[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO9/c1-23-10-6-8(4-5-16(21)22)2-3-9(10)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHYYNTWHBRKNT-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MNP-Gal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B7803940.png)

![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B7803951.png)

